3alpha-Hydroxy-7-oxo-5beta-cholanic Acid Methyl Ester

Overview

Description

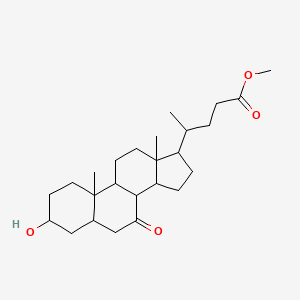

3alpha-Hydroxy-7-oxo-5beta-cholanic Acid Methyl Ester (CAS: 10538-59-7) is a methyl ester derivative of 3alpha-hydroxy-7-oxo-5beta-cholanic acid (CAS: 4651-67-6), a bile acid analog. Its molecular formula is C25H40O4, with a molecular weight of 404.58 g/mol . The compound is structurally characterized by a 5beta-cholanic acid backbone featuring a hydroxyl group at the 3alpha position, a ketone group at the 7-oxo position, and a methyl ester modification at the C-24 carboxylic acid (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route may start with a Diels-Alder reaction to construct the core structure, followed by various functional group transformations such as hydroxylation, methylation, and esterification. Reaction conditions often involve the use of catalysts, specific temperature controls, and protective groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield an alcohol. Substitution reactions can produce a variety of ester derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. This compound may bind to nuclear receptors, leading to changes in gene expression and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Key Properties:

- Applications : Primarily used as a biochemical intermediate in pharmaceutical synthesis, particularly in studies involving bile acid metabolism and drug delivery .

Comparison with Structurally Similar Compounds

Structural Analogs in Bile Acid Derivatives

Bile acid derivatives share the cholane backbone but differ in hydroxyl/oxo positions and ester modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

- Substituent Effects : Additional hydroxyl or acetyl groups (e.g., 3alpha-Acetyloxy-7alpha,12alpha-dihydroxy-5beta-cholanic acid methyl ester) enhance stability and alter metabolic pathways, making them valuable in drug design .

Key Insights:

- Synthetic Utility : Ethoxycarbonyl and acetyl modifications (e.g., 21059-40-5) are employed to protect reactive hydroxyl groups during multi-step syntheses .

Biological Activity

3alpha-Hydroxy-7-oxo-5beta-cholanic Acid Methyl Ester, also known as 7-Ketolithocholic acid, is a bile acid derivative with significant biological activity. This compound plays a crucial role in bile acid metabolism and has implications for liver function and cholesterol management. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its unique steroid structure, which includes a hydroxyl group at the 3-position and a keto group at the 7-position. Its molecular formula is C24H38O4, and it is classified as an oxo-5beta-cholanic acid.

The primary biological activity of this compound is attributed to its interaction with various molecular targets involved in bile acid synthesis and metabolism:

- FXR Activation : The compound acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism. Activation of FXR leads to the suppression of bile acid synthesis in the liver and enhances the excretion of cholesterol into bile.

- Inhibition of Bile Acid Synthesis : It inhibits the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is crucial for the conversion of cholesterol to bile acids. This action reduces endogenous bile acid production and biliary cholesterol secretion.

- Cellular Effects : The compound influences cellular signaling pathways that regulate gene expression related to lipid metabolism and inflammation. It has been shown to alter the expression of genes involved in cholesterol transport and metabolism .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Liver Disease Management : In clinical studies, patients with primary biliary cholangitis treated with bile acid analogs showed improved liver function tests, suggesting that compounds like this compound may be beneficial in managing liver diseases .

- Cholesterol Metabolism : Research indicates that this compound significantly lowers serum cholesterol levels in animal models by enhancing fecal bile acid excretion and reducing intestinal absorption of dietary fats .

- Gut Microbiota Interaction : A study demonstrated that administration of this compound altered the gut microbiota composition, leading to increased production of beneficial short-chain fatty acids (SCFAs) which are associated with improved metabolic health .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates efficient absorption following oral administration. It undergoes hepatic metabolism primarily through conjugation processes, leading to the formation of more hydrophilic metabolites that are readily excreted in bile.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Treatment of Cholestatic Liver Diseases : Its ability to enhance bile flow and reduce cholesterol levels makes it a candidate for treating conditions like primary biliary cholangitis.

- Obesity Management : By regulating lipid metabolism and gut microbiota, it may contribute to weight management strategies.

- Cardiovascular Health : Its effects on cholesterol regulation suggest potential benefits in reducing cardiovascular risk factors associated with dyslipidemia.

Q & A

Basic Research Questions

Q. What is the role of 3alpha-hydroxy-7-oxo-5beta-cholanic acid methyl ester in synthesizing bile acid derivatives?

This compound serves as a critical intermediate in the synthesis of therapeutic bile acids such as ursodeoxycholic acid (UDCA) and obeticholic acid. Its 7-oxo group and methyl ester functionality enable selective reduction or modification during multi-step synthetic pathways. For example, the 7-oxo group can be reduced to produce UDCA, a choleretic agent, while the methyl ester facilitates solubility adjustments in reaction media .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is widely used for purity assessment (>95% by HPLC) . For complex biological samples (e.g., fecal or colon tissue), LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode provides high sensitivity and specificity. GC-MS is less common due to derivatization requirements but may aid in structural confirmation .

Q. How can researchers differentiate this compound from its structural isomers?

Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for distinguishing stereoisomers. Key diagnostic signals include the 3α-hydroxy proton (δ ~3.5 ppm, multiplet) and 7-oxo carbonyl carbon (δ ~210 ppm). High-resolution mass spectrometry (HRMS) further confirms molecular formula (e.g., CHO) .

Q. What in vivo models are suitable for tracking the metabolic fate of this compound?

Murine models are preferred for studying enterohepatic circulation. Administer the compound orally or intravenously, then collect serum, liver, and fecal samples at timed intervals. LC-MS/MS analysis of these matrices can identify phase I/II metabolites (e.g., sulfated or glucuronidated derivatives) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve regioselectivity?

Regioselective oxidation of the 7-hydroxyl group in cholanic acid precursors often employs Jones reagent (CrO/HSO) under controlled temperatures (0–5°C). To minimize side reactions (e.g., over-oxidation), monitor reaction progress via thin-layer chromatography (TLC) using chloroform:isopropanol (95:5) as the mobile phase. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .

Q. What mechanistic insights explain the compound’s interaction with bile acid receptors (e.g., FXR or TGR5)?

Molecular docking studies suggest the 7-oxo group disrupts hydrogen bonding with FXR’s ligand-binding domain, reducing affinity compared to obeticholic acid. In vitro assays (e.g., luciferase reporter gene in HepG2 cells) can quantify receptor activation. Structure-activity relationship (SAR) studies should explore modifications at C-3 and C-7 to enhance potency .

Q. How should researchers resolve contradictions in reported biological roles (e.g., choleretic vs. anti-inflammatory effects)?

Discrepancies may arise from model-specific differences (e.g., in vitro vs. in vivo systems). Conduct dose-response studies in primary hepatocytes and animal models (e.g., bile duct-ligated rats) to clarify context-dependent effects. Meta-analysis of existing proteomic/metabolomic datasets can identify conserved pathways .

Q. What strategies ensure compliance with pharmacopeial standards when using this compound as a reference material?

Source reference standards with Certificate of Analysis (CoA) validating identity (NMR, HRMS), purity (HPLC), and traceability to USP/EP monographs. For method validation, include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) per ICH Q2(R1) guidelines .

Q. How does the compound’s stability vary under different storage conditions?

Degradation studies show the methyl ester is stable at −20°C in inert atmospheres (N) for >12 months. In solution (e.g., DMSO), avoid repeated freeze-thaw cycles and store at −80°C with desiccants. Monitor hydrolytic degradation (to free acid) via HPLC retention time shifts .

Q. What cross-disciplinary applications exist beyond bile acid research?

In materials science, its rigid steroid backbone aids in designing biosensors (e.g., gold electrode functionalization for aptamer-based detection). In environmental chemistry, it serves as a biomarker for fecal contamination in water systems when analyzed via GC-MS .

Methodological Notes

- Experimental Design : Include control groups (e.g., unmodified cholanic acid) to isolate the 7-oxo group’s contribution to observed effects.

- Data Interpretation : Use principal component analysis (PCA) to differentiate spectral or chromatographic profiles from impurities or metabolites.

Properties

IUPAC Name |

methyl 4-(3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBYYFMYNRYPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.